molecular formula C14H12N6O4 B2686388 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide CAS No. 920461-73-0

5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2686388
CAS No.: 920461-73-0
M. Wt: 328.288
InChI Key: IFKCBWDHEJKCBX-UHFFFAOYSA-N
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Description

5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a nitro group, a tetrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting p-tolyl hydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative, such as furan-2-carboxylic acid.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted tetrazole derivatives can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological systems.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modifying their activity.

    Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
  • 5-nitro-N-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Uniqueness

  • Structural Features : The presence of the p-tolyl group and the specific arrangement of functional groups make it unique.
  • Reactivity : Its reactivity profile differs due to the electronic effects of the p-tolyl group compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O4/c1-9-2-4-10(5-3-9)19-12(16-17-18-19)8-15-14(21)11-6-7-13(24-11)20(22)23/h2-7H,8H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKCBWDHEJKCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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